molecular formula C14H13N3OS B2545929 N-[cyano(2-methylphenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide CAS No. 1375245-21-8

N-[cyano(2-methylphenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B2545929
CAS No.: 1375245-21-8
M. Wt: 271.34
InChI Key: DTAAKLAGKUGVFT-UHFFFAOYSA-N
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Description

N-[cyano(2-methylphenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2-methylphenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide typically involves the reaction of 2-methylphenylacetonitrile with 2-methyl-1,3-thiazole-4-carboxylic acid chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2-methylphenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[cyano(2-methylphenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[cyano(2-methylphenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and thiazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit or activate certain enzymes, affecting cellular processes and resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **N-[cyano(2-methylphenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide
  • **this compound derivatives
  • **this compound analogs

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and development in multiple scientific disciplines .

Properties

IUPAC Name

N-[cyano-(2-methylphenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-9-5-3-4-6-11(9)12(7-15)17-14(18)13-8-19-10(2)16-13/h3-6,8,12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAAKLAGKUGVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#N)NC(=O)C2=CSC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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